![molecular formula C17H12O B14304696 2-Methylbenzo[b]indeno[1,2-e]pyran CAS No. 116371-86-9](/img/structure/B14304696.png)
2-Methylbenzo[b]indeno[1,2-e]pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbenzo[b]indeno[1,2-e]pyran is a complex organic compound that belongs to the class of indenopyrans. These compounds are characterized by a fused structure consisting of indene and pyran units. The presence of a methyl group at the 2-position of the benzo[b]indeno[1,2-e]pyran structure adds to its unique chemical properties. Indenopyrans are known for their significant biological activities and have found applications in various fields, including medicinal chemistry and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbenzo[b]indeno[1,2-e]pyran can be achieved through various synthetic routes. One common method involves the use of multicomponent reactions (MCRs), which are known for their efficiency and atom economy. For instance, a domino three-component reaction involving aryl aldehydes, active methylene compounds, and kojic acid as a Michael donor can be employed. This reaction is catalyzed by secondary amine catalyst L-proline under ultrasound irradiation in aqueous ethanolic solution at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve scalable and sustainable methods. The use of green chemistry principles, such as employing reusable catalysts and green solvents, is highly advantageous. The practical utility of these methods is demonstrated by their mild reaction conditions, energy efficiency, and high chemical yields without the need for column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methylbenzo[b]indeno[1,2-e]pyran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2-Methylbenzo[b]indeno[1,2-e]pyran has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methylbenzo[b]indeno[1,2-e]pyran involves its interaction with specific molecular targets and pathways. Reverse-docking studies have revealed that this compound exhibits strong binding affinities to proteins such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Disintegrin and Metalloprotease protein (ADAMTS-5). These interactions suggest that the compound may exert its effects through inhibition of these targets, potentially leading to antiproliferative activity .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]indeno[1,2-e]pyran: Similar structure but lacks the methyl group at the 2-position.
Indeno[1,2-c]pyran-3-ones: Differ in the position and type of substituents on the pyran moiety.
Benzo[b]indeno-[2,1-e]pyran-10,11-diones: Contain additional carbonyl groups and are used to stimulate erythropoietin biosynthesis.
Uniqueness
The presence of the methyl group at the 2-position in 2-Methylbenzo[b]indeno[1,2-e]pyran contributes to its unique chemical properties and reactivity. This structural modification can influence the compound’s biological activity and its interactions with molecular targets, making it distinct from other similar compounds .
Properties
CAS No. |
116371-86-9 |
|---|---|
Molecular Formula |
C17H12O |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
2-methylindeno[2,1-b]chromene |
InChI |
InChI=1S/C17H12O/c1-11-6-7-16-13(8-11)9-15-14-5-3-2-4-12(14)10-17(15)18-16/h2-10H,1H3 |
InChI Key |
WRCJZURXVLCRHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=CC4=CC=CC=C4C3=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


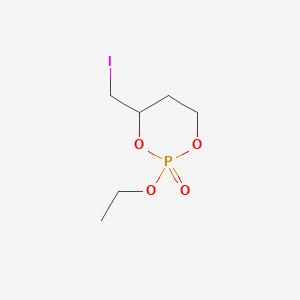

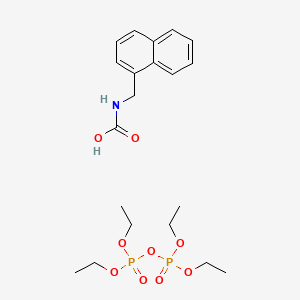
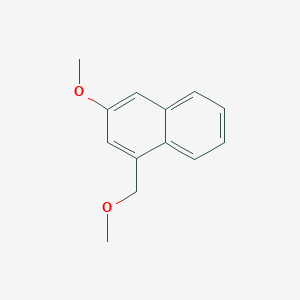
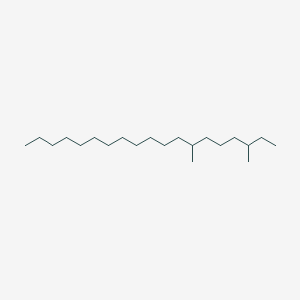
![3-[(Butan-2-yl)(ethyl)amino]phenol](/img/structure/B14304651.png)
![2-{(E)-[(Thiophen-2-yl)methylidene]amino}benzene-1-sulfonic acid](/img/structure/B14304663.png)

![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-hydroxycyclopent-2-en-1-one](/img/structure/B14304669.png)
![1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol](/img/structure/B14304670.png)
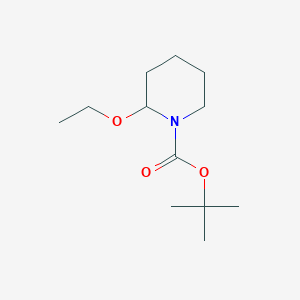
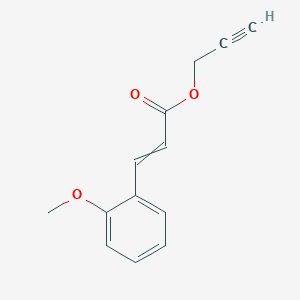
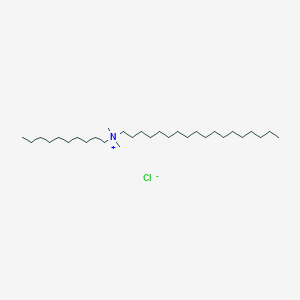
![N-Methyl-N-[3-(piperidin-3-yl)propyl]acetamide](/img/structure/B14304691.png)
